molecular formula C15H16N2 B14625714 [Bis(4-methylphenyl)methylidene]hydrazine CAS No. 55816-25-6

[Bis(4-methylphenyl)methylidene]hydrazine

Cat. No.: B14625714
CAS No.: 55816-25-6
M. Wt: 224.30 g/mol
InChI Key: BZUFAXFNOJSFIF-UHFFFAOYSA-N
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Description

[Bis(4-methylphenyl)methylidene]hydrazine is an organic compound with the molecular formula C14H16N2 It is a derivative of hydrazine, where the hydrogen atoms are replaced by 4-methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Bis(4-methylphenyl)methylidene]hydrazine typically involves the reaction of 4-methylbenzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes further condensation to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

[Bis(4-methylphenyl)methylidene]hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azines or other nitrogen-containing compounds.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Azines or other nitrogen-containing compounds.

    Reduction: Hydrazine derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

[Bis(4-methylphenyl)methylidene]hydrazine has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [Bis(4-methylphenyl)methylidene]hydrazine involves its interaction with various molecular targets. It can act as a nucleophile, participating in nucleophilic addition and substitution reactions. The compound’s effects are mediated through its ability to form stable complexes with metal ions and its potential to interfere with biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[Bis(4-methylphenyl)methylidene]hydrazine is unique due to its specific substitution pattern on the hydrazine core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

55816-25-6

Molecular Formula

C15H16N2

Molecular Weight

224.30 g/mol

IUPAC Name

bis(4-methylphenyl)methylidenehydrazine

InChI

InChI=1S/C15H16N2/c1-11-3-7-13(8-4-11)15(17-16)14-9-5-12(2)6-10-14/h3-10H,16H2,1-2H3

InChI Key

BZUFAXFNOJSFIF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=NN)C2=CC=C(C=C2)C

Origin of Product

United States

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